![molecular formula C16H14N6O3 B2566949 N4-(1-cyanopropyl)-2-(furan-2-yl)imidazo[1,5-a]pyrimidine-4,8-dicarboxamide CAS No. 1808804-07-0](/img/structure/B2566949.png)
N4-(1-cyanopropyl)-2-(furan-2-yl)imidazo[1,5-a]pyrimidine-4,8-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N4-(1-cyanopropyl)-2-(furan-2-yl)imidazo[1,5-a]pyrimidine-4,8-dicarboxamide, also known as CPI or CPI-613, is a novel anticancer drug that has been gaining attention in recent years. This compound has shown promising results in preclinical studies and is currently being tested in clinical trials for the treatment of various types of cancer.
作用机制
N4-(1-cyanopropyl)-2-(furan-2-yl)imidazo[1,5-a]pyrimidine-4,8-dicarboxamide-613 targets the TCA cycle by inhibiting two key enzymes, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH). By inhibiting these enzymes, this compound-613 disrupts the TCA cycle, leading to a decrease in energy production and an increase in oxidative stress. This ultimately results in cancer cell death.
Biochemical and Physiological Effects:
This compound-613 has been shown to have several biochemical and physiological effects on cancer cells. It induces apoptosis, inhibits proliferation, and alters the mitochondrial membrane potential. It also increases reactive oxygen species (ROS) production and inhibits the synthesis of ATP.
实验室实验的优点和局限性
One of the main advantages of N4-(1-cyanopropyl)-2-(furan-2-yl)imidazo[1,5-a]pyrimidine-4,8-dicarboxamide-613 is its specificity for cancer cells. It targets the TCA cycle, which is upregulated in cancer cells but not in normal cells. This makes it a promising candidate for cancer therapy. However, there are also some limitations to its use in lab experiments. This compound-613 is a relatively new compound, and its mechanism of action is not fully understood. It also has limited solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for the research and development of N4-(1-cyanopropyl)-2-(furan-2-yl)imidazo[1,5-a]pyrimidine-4,8-dicarboxamide-613. One area of interest is the identification of biomarkers that can predict the response of cancer cells to this compound-613. Another area of interest is the development of combination therapies that can enhance the anticancer activity of this compound-613. Additionally, there is ongoing research to improve the pharmacokinetics and pharmacodynamics of this compound-613, which could improve its efficacy in clinical trials. Overall, this compound-613 shows great promise as a novel anticancer drug, and further research is needed to fully understand its potential in cancer therapy.
合成方法
N4-(1-cyanopropyl)-2-(furan-2-yl)imidazo[1,5-a]pyrimidine-4,8-dicarboxamide-613 can be synthesized using a multistep process that involves the reaction of several chemical compounds. The synthesis process has been described in detail in various scientific publications, and the resulting product has been characterized using various analytical techniques.
科学研究应用
N4-(1-cyanopropyl)-2-(furan-2-yl)imidazo[1,5-a]pyrimidine-4,8-dicarboxamide-613 has been shown to have potent anticancer activity in various preclinical models, including cell lines and animal models. It has been demonstrated to target the mitochondrial tricarboxylic acid (TCA) cycle, which is essential for cancer cell metabolism. By inhibiting the TCA cycle, this compound-613 can induce cancer cell death and sensitize cancer cells to chemotherapy and radiation therapy.
属性
IUPAC Name |
4-N-(1-cyanopropyl)-2-(furan-2-yl)imidazo[1,5-a]pyrimidine-4,8-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O3/c1-2-9(7-17)20-16(24)11-6-10(12-4-3-5-25-12)21-15-13(14(18)23)19-8-22(11)15/h3-6,8-9H,2H2,1H3,(H2,18,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBLIVPYNYBAOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)C1=CC(=NC2=C(N=CN12)C(=O)N)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(trifluoromethyl)phenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2566866.png)
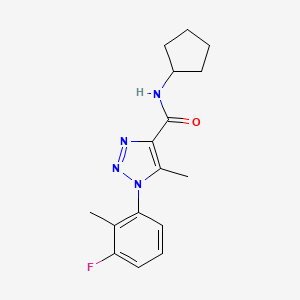
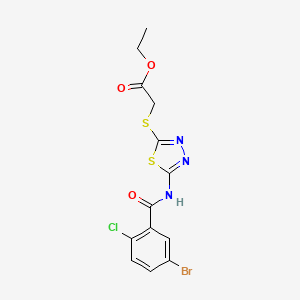

![N-[(4-Chlorothiophen-2-yl)methyl]-N-[(1R,2R)-2-hydroxycyclopentyl]prop-2-enamide](/img/structure/B2566873.png)
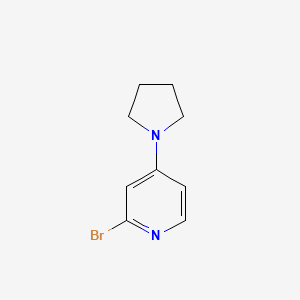
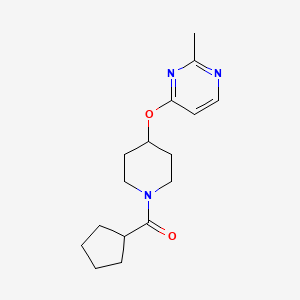

![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2566879.png)
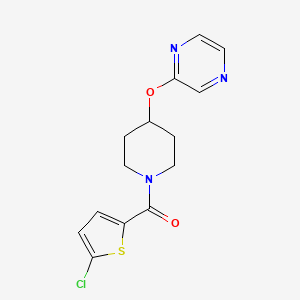
![1-(2,5-dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2566882.png)
![N-(1-cyanocycloheptyl)-2-[2-(4-hydroxyphenyl)pyrrolidin-1-yl]acetamide](/img/structure/B2566884.png)
![N~3~-cyclopropyl-6-{3-[(3-hydroxybenzyl)amino]-1-pyrrolidinyl}nicotinamide](/img/structure/B2566885.png)
![4-[2-(Furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carbonyl]-1-methyl-3H-quinoxalin-2-one](/img/structure/B2566889.png)